1-Aminonaphthalene-2-methanol

Description

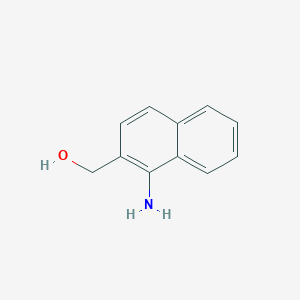

1-Aminonaphthalene-2-methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring substituted with an amino group at the first position and a hydroxymethyl group at the second position

Properties

IUPAC Name |

(1-aminonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBVJJUAEXXYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-2-methanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the Bucherer reaction, where 1-naphthol is reacted with ammonium sulfite and formaldehyde under specific conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The process is optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-2-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

Oxidation: 1-Naphthoic acid.

Reduction: this compound remains unchanged.

Substitution: 1-Halonaphthalene-2-methanol.

Scientific Research Applications

1-Aminonaphthalene-2-methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-Aminonaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

2-Aminonaphthalene: Has the amino group at a different position, leading to different chemical properties and reactivity.

1-Naphthol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior.

Uniqueness: 1-Aminonaphthalene-2-methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Biological Activity

1-Aminonaphthalene-2-methanol, a compound with the molecular formula CHN, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both an amino group and a hydroxymethyl group attached to a naphthalene ring. This unique structure allows it to participate in various chemical reactions, enhancing its versatility as a biochemical agent.

Common Reactions

- Oxidation : The hydroxymethyl group can be oxidized to form 1-naphthoic acid.

- Reduction : The amino group can be reduced to an amine.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

| Reaction Type | Product |

|---|---|

| Oxidation | 1-Naphthoic acid |

| Reduction | This compound remains unchanged |

| Substitution | 1-Halonaphthalene-2-methanol |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzyme active sites, modulating enzymatic activity. Its hydroxymethyl group can also participate in various biochemical reactions, influencing cellular processes.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : May inhibit certain enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

- Antioxidant Activity : In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells, highlighting its role as a potential therapeutic agent for oxidative stress-related conditions .

- Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that this compound could act as a competitive inhibitor for specific target enzymes, providing insights into its mechanism of action in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.